![molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3](/img/structure/B13821520.png)
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .
準備方法
Synthetic Routes and Reaction Conditions
Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Bromohexine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromanthranilic acid.
Reduction: Reduction reactions can modify the bromine atoms on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Dibromanthranilic acid.
Reduction: Various reduced derivatives of bromohexine.
Substitution: Substituted aniline derivatives.
科学的研究の応用
Bromohexine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus secretion and clearance in respiratory tissues.
Medicine: Widely used in the treatment of respiratory conditions like chronic bronchitis and asthma.
Industry: Utilized in the formulation of various pharmaceutical products, including cough syrups and tablets.
作用機序
Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .
類似化合物との比較
Similar Compounds
Ambroxol: A metabolite of bromohexine with similar mucolytic properties.
Guaifenesin: Another mucolytic agent used to treat respiratory conditions.
N-acetylcysteine: A mucolytic and antioxidant used in respiratory therapy
Uniqueness
Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .
特性
CAS番号 |
81060-07-3 |
|---|---|
分子式 |
C14H21Br3N2 |
分子量 |
457.04 g/mol |
IUPAC名 |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide |
InChI |
InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
InChIキー |
PUYWATQNUBMZKI-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



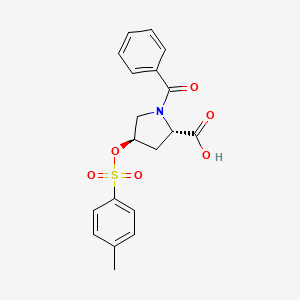
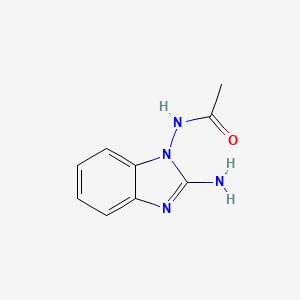
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
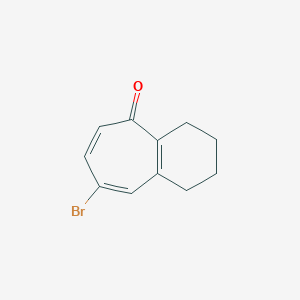

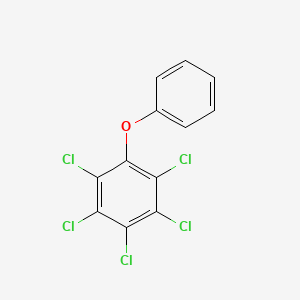
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)


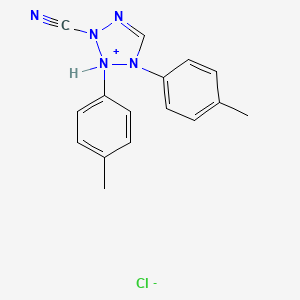
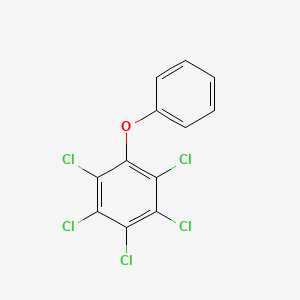

![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
